molecular formula C14H20N3O2+ B280583 1-amino-3-(4-ethoxy-4-oxobutyl)-2-methyl-3H-benzimidazol-1-ium

1-amino-3-(4-ethoxy-4-oxobutyl)-2-methyl-3H-benzimidazol-1-ium

Cat. No.: B280583
M. Wt: 262.33 g/mol
InChI Key: RBGVUVYUWWPRCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-amino-3-(4-ethoxy-4-oxobutyl)-2-methyl-3H-benzimidazol-1-ium is a chemical compound with potential applications in scientific research. It is a benzimidazole derivative that has been synthesized and studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In

Scientific Research Applications

1-amino-3-(4-ethoxy-4-oxobutyl)-2-methyl-3H-benzimidazol-1-ium has potential applications in scientific research, particularly in the field of biochemistry and pharmacology. It has been studied for its mechanism of action and biochemical and physiological effects. It can be used as a tool compound to study enzyme inhibition, protein-protein interactions, and other biological processes.

Mechanism of Action

The mechanism of action of 1-amino-3-(4-ethoxy-4-oxobutyl)-2-methyl-3H-benzimidazol-1-ium is not fully understood. However, it has been reported to act as an inhibitor of certain enzymes, such as protein tyrosine phosphatases and histone deacetylases. It has also been shown to inhibit the growth of cancer cells in vitro.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis (cell death) in cancer cells, inhibit cell proliferation, and modulate the activity of certain enzymes. It has also been shown to have anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One advantage of using 1-amino-3-(4-ethoxy-4-oxobutyl)-2-methyl-3H-benzimidazol-1-ium in lab experiments is its potential as a tool compound to study enzyme inhibition and protein-protein interactions. It has also been shown to have anticancer properties, which make it a potential candidate for cancer research. However, one limitation of using this compound is its low yield in the synthesis process, which may limit its availability for research purposes.

Future Directions

There are several future directions for research on 1-amino-3-(4-ethoxy-4-oxobutyl)-2-methyl-3H-benzimidazol-1-ium. One potential direction is to study its mechanism of action in more detail, particularly its interactions with enzymes and proteins. Another direction is to explore its potential as an anticancer agent and to investigate its effects on different types of cancer cells. Additionally, research could be conducted to optimize the synthesis process and improve the yield of the compound.

Synthesis Methods

The synthesis of 1-amino-3-(4-ethoxy-4-oxobutyl)-2-methyl-3H-benzimidazol-1-ium has been reported in the literature. The method involves the reaction of 2-methyl-1H-benzimidazole with ethyl 4-oxobutanoate in the presence of sodium hydride and subsequent treatment with ammonium chloride to obtain the final product. The yield of the reaction is reported to be around 50%.

Properties

Molecular Formula

C14H20N3O2+

Molecular Weight

262.33 g/mol

IUPAC Name

ethyl 4-(3-amino-2-methylbenzimidazol-1-ium-1-yl)butanoate

InChI

InChI=1S/C14H20N3O2/c1-3-19-14(18)9-6-10-16-11(2)17(15)13-8-5-4-7-12(13)16/h4-5,7-8H,3,6,9-10,15H2,1-2H3/q+1

InChI Key

RBGVUVYUWWPRCR-UHFFFAOYSA-N

SMILES

CCOC(=O)CCC[N+]1=C(N(C2=CC=CC=C21)N)C

Canonical SMILES

CCOC(=O)CCC[N+]1=C(N(C2=CC=CC=C21)N)C

Origin of Product

United States

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